molecular formula C7H5NOS B3143180 6H-Thieno[2,3-b]pyrrole-5-carbaldehyde CAS No. 51856-26-9

6H-Thieno[2,3-b]pyrrole-5-carbaldehyde

Cat. No.: B3143180
CAS No.: 51856-26-9
M. Wt: 151.19 g/mol
InChI Key: UTWNOEXSHAJIBS-UHFFFAOYSA-N
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Description

6H-Thieno[2,3-b]pyrrole-5-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Thieno[2,3-b]pyrrole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a thiophene derivative and a pyrrole derivative, which undergo cyclization in the presence of a catalyst such as copper chloride (CuCl2) to form the desired fused ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6H-Thieno[2,3-b]pyrrole-5-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group can yield alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the positions adjacent to the heteroatoms in the ring system.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid.

    Reduction: 6H-Thieno[2,3-b]pyrrole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 6H-Thieno[2,3-b]pyrrole-5-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of organic semiconductors and conductive polymers .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its properties make it suitable for applications in electronic devices and sensors .

Mechanism of Action

The mechanism by which 6H-Thieno[2,3-b]pyrrole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its activity .

Comparison with Similar Compounds

  • 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid
  • Ethyl 6H-Thieno[2,3-b]pyrrole-5-carboxylate

Comparison: 6H-Thieno[2,3-b]pyrrole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid and ester counterparts. The aldehyde group allows for specific reactions such as nucleophilic addition and condensation, which are not possible with the carboxylic acid or ester derivatives .

Properties

IUPAC Name

6H-thieno[2,3-b]pyrrole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-4-6-3-5-1-2-10-7(5)8-6/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWNOEXSHAJIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C=C(N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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